cis-3-tert-Butylcyclohexyl acetate

Description

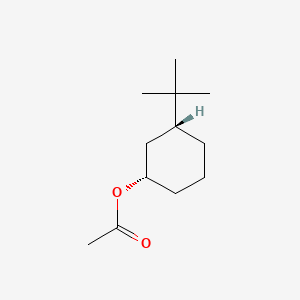

cis-3-tert-Butylcyclohexyl acetate is a cyclohexane derivative featuring a tert-butyl group at the 3-position and an acetate ester group in the cis configuration relative to the cyclohexane ring. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol. The compound’s stereochemistry and substituent positioning influence its physicochemical properties, such as solubility, volatility, and steric interactions.

Properties

CAS No. |

20298-72-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

[(1S,3R)-3-tert-butylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |

InChI Key |

NHUNEDUXIBOQML-MNOVXSKESA-N |

SMILES |

CC(=O)OC1CCCC(C1)C(C)(C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CCC[C@H](C1)C(C)(C)C |

Canonical SMILES |

CC(=O)OC1CCCC(C1)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Applications in Fragrance Industry

-

Perfume Formulation :

- Cis-3-tert-butylcyclohexyl acetate is used as a key ingredient in various perfumes due to its pleasant aroma. It can be found in both fine fragrances and household products like soaps and detergents .

- The compound's ability to blend well with other fragrance materials enhances the overall scent profile of products.

- Cosmetics :

- Household Products :

Case Study 1: Fragrance Evaluation

A study conducted by professional perfumers evaluated the olfactory properties of this compound compared to its trans counterpart. The results indicated that the cis form was significantly more potent and desirable, leading to its preference in commercial fragrance formulations .

Case Study 2: Toxicological Assessment

Research published in PubMed examined the dermatological safety of this compound when used as a fragrance ingredient. The findings suggested that it poses minimal risk when used within recommended concentrations, supporting its continued use in consumer products .

Comparative Analysis of Isomers

| Property | This compound | Trans-3-tert-butylcyclohexyl acetate |

|---|---|---|

| Odor Profile | Fruity, woody | Less potent |

| Stability | Higher stability | Lower stability |

| Preference in Formulations | Preferred for perfumes | Less commonly used |

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- CMC Determination Methods : Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds (e.g., BAC-C12), could theoretically apply to acetate esters. However, the absence of direct data for This compound limits conclusions .

- Isomer Mixtures vs. Pure Stereoisomers : The commercial 2-tert-butyl product’s isomer mixture may exhibit broader melting/boiling ranges compared to a pure cis-3-tert-butyl compound, affecting industrial usability .

Preparation Methods

Solvent and Reagent Optimization

Reactions employing acetic anhydride as the acetylating agent exhibit superior conversion rates compared to acetic acid, particularly when residual alcohol is present. A two-stage acetylation—first with acetic acid (achieving ~90% conversion) followed by acetic anhydride—ensures complete consumption of the cyclohexanol intermediate, minimizing purification challenges.

Table 2: Acetylation Efficiency Under Varied Conditions

| Acetylating Agent | Solvent | Temperature | Conversion (%) |

|---|---|---|---|

| Acetic acid | Toluene | 92°C | 90 |

| Acetic anhydride | Toluene | 103°C | 100 |

| Acetyl chloride | Cyclohexane | 80°C | 95 |

Rectification and Isomer Isolation

Post-acetylation mixtures often contain multiple stereoisomers and positional analogs, necessitating advanced purification. In the patent EP0998444B1, fractional distillation at 140°C under reduced pressure (10 Torr) in the presence of sodium carbonate enriches cis-4-tert-butylcyclohexyl acetate to ≥99% purity. For cis-3-tert-butylcyclohexyl acetate, analogous rectification strategies could isolate the target compound from byproducts, albeit with adjustments to accommodate differing boiling points and polarities.

Byproduct Analysis and Mitigation

The synthesis of 4-tert-butylcyclohexyl acetate generates trace impurities, including this compound (316 ppm), 4-tert-butylcyclohexanol (43 ppm), and 4-tert-butyl-1-cyclohexene (89 ppm). These byproducts arise from incomplete hydrogenation, dehydration, or positional isomerization during acetylation. Strategic distillation cuts and alkali washing (e.g., 5% sodium bicarbonate) effectively reduce impurity levels below 500 ppm.

Prospective Methodological Innovations

Future research directions could address these challenges through:

- Asymmetric Hydrogenation : Chiral catalysts (e.g., Ru-BINAP complexes) might enhance enantioselectivity for cis-3-tert-butylcyclohexanol precursors.

- Continuous-Flow Systems : Microreactor technologies could improve heat/mass transfer, mitigating side reactions in hydrogenation and acetylation steps.

- Chromatographic Purification : Preparative HPLC with chiral stationary phases offers a viable alternative to distillation for isolating milligram quantities of the 3-isomer.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of cis-3-tert-Butylcyclohexyl acetate?

- Methodology : Utilize gas chromatography (GC) coupled with mass spectrometry (MS) to verify molecular weight (198.30 g/mol) and isomer composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm stereochemistry and structural integrity. For purity, GC analysis with internal standards is recommended, targeting >98.0% isomer purity .

- Data Sources : Reference CAS RN 31846-06-7 for structural validation and cross-check with databases like PubChem or ECHA under CC-BY-NC 4.0 licensing terms .

Q. What synthetic routes are commonly employed for cis-3-tert-Butylcyclohexyl acetate?

- Methodology : Acetylation of cis-3-tert-Butylcyclohexanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Note that commercial reagents often provide isomer mixtures (e.g., 2-tert-Butylcyclohexyl acetate, CAS 88-41-5), requiring careful separation .

Q. How should researchers prepare samples for analytical studies of this compound?

- Methodology : Use QuEChERS kits (e.g., Waters DisQuE pouches with MgSO₄ and sodium acetate) for efficient extraction. Employ polypropylene tubes and autosampler vials to minimize contamination. Centrifugation at 4,000 rpm for 5 minutes ensures phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.